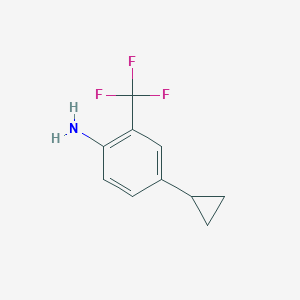

4-Cyclopropyl-2-(trifluoromethyl)aniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-cyclopropyl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)8-5-7(6-1-2-6)3-4-9(8)14/h3-6H,1-2,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBMGLNNXWCHJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059941-99-8 | |

| Record name | 4-cyclopropyl-2-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Cyclopropyl 2 Trifluoromethyl Aniline and Analogues

Retrosynthetic Analysis of 4-Cyclopropyl-2-(trifluoromethyl)aniline

Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. chemicalbook.comresearchgate.net For this compound, two primary disconnections are considered: the carbon-nitrogen (C-N) bond of the aniline (B41778) and the carbon-carbon (C-C) bond connecting the cyclopropyl (B3062369) group to the aromatic ring.

Key Bond Disconnections:

C-N Bond Disconnection: This disconnection points to a precursor such as 4-cyclopropyl-1-halo-2-(trifluoromethyl)benzene. The amino group can then be introduced in the final step via a nucleophilic aromatic substitution or a transition-metal-catalyzed amination reaction, such as the Buchwald-Hartwig amination. google.com This approach is advantageous as it allows for the late-stage introduction of the amine functionality.

C-C (Aryl-Cyclopropyl) Bond Disconnection: This strategy leads to a 4-halo-2-(trifluoromethyl)aniline precursor. The cyclopropyl group can be installed using a variety of cross-coupling reactions, such as Suzuki or Negishi couplings, with an appropriate cyclopropyl metallic or boronic acid reagent. google.comrsc.org This route benefits from the commercial availability of various 4-halo-2-(trifluoromethyl)anilines.

A functional group interconversion (FGI) is another important consideration in the retrosynthetic analysis. researchgate.net For instance, the amino group can be derived from the reduction of a nitro group, suggesting 1-cyclopropyl-4-nitro-2-(trifluoromethyl)benzene as a key intermediate. This precursor can be further disconnected to simpler starting materials.

Conventional Synthetic Routes to this compound

Conventional synthetic routes to this compound typically involve multi-step sequences and rely on well-established functional group transformations.

A common multi-step approach commences with a readily available substituted benzene (B151609) derivative, such as 1-chloro-3-(trifluoromethyl)benzene. The synthesis then proceeds through a series of transformations to introduce the required substituents in the correct positions. A representative, albeit generalized, multi-step synthesis is outlined below:

| Step | Transformation | Reactants | Reagents and Conditions | Product |

| 1 | Nitration | 1-chloro-3-(trifluoromethyl)benzene | HNO₃, H₂SO₄ | 1-Chloro-4-nitro-2-(trifluoromethyl)benzene |

| 2 | Nucleophilic Aromatic Substitution | 1-Chloro-4-nitro-2-(trifluoromethyl)benzene | Cyclopropylamine, Base | N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline |

| 3 | Reduction | N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline | H₂, Pd/C or Fe, HCl | This compound |

This table represents a plausible synthetic sequence based on standard organic transformations.

Another viable multi-step strategy involves the introduction of the cyclopropyl group via a cross-coupling reaction. This approach would start with a dihalogenated trifluoromethylbenzene, selectively functionalize one position, and then introduce the cyclopropyl and amino groups in subsequent steps.

The synthesis of this compound heavily relies on key functional group transformations. The reduction of a nitro group to an amine is a pivotal step in many synthetic routes. This transformation can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Fe or Sn in HCl).

Commercially available precursors play a crucial role in streamlining the synthesis. For example, 4-chloro-2-(trifluoromethyl)aniline (B1214093) is a common starting material. sigmaaldrich.com From this precursor, the cyclopropyl group can be introduced via a transition-metal-catalyzed cross-coupling reaction.

Table of Common Precursors and Their Transformations:

| Precursor | Target Functional Group | Transformation |

| 4-Halo-2-(trifluoromethyl)aniline | Cyclopropyl | Suzuki, Stille, or Negishi Coupling |

| 1-Halo-4-nitro-2-(trifluoromethyl)benzene | Amino | Reduction of the nitro group |

| 2-(Trifluoromethyl)aniline (B126271) | Cyclopropyl | Halogenation followed by cross-coupling |

Advanced Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry has seen the development of powerful catalytic methods that offer more efficient and direct routes to complex molecules like this compound.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. researchgate.net In the context of synthesizing the target molecule, this reaction can be employed by reacting a 4-cyclopropyl-1-halo-2-(trifluoromethyl)benzene with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection.

Hypothetical Buchwald-Hartwig Amination Route:

| Substrate | Amine Source | Catalyst | Ligand | Base | Product |

| 4-Cyclopropyl-1-bromo-2-(trifluoromethyl)benzene | Benzophenone imine | Pd₂(dba)₃ | BINAP | NaOt-Bu | N-(Diphenylmethylene)-4-cyclopropyl-2-(trifluoromethyl)aniline |

The product of this reaction would then be hydrolyzed to yield the final aniline.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy in organic synthesis. google.com For the synthesis of this compound, a C-H functionalization approach could potentially introduce the cyclopropyl group directly onto the C4 position of 2-(trifluoromethyl)aniline.

Palladium and rhodium catalysts are commonly employed for such transformations. nih.gov A directing group on the aniline, often a removable one, is typically required to achieve the desired regioselectivity. While a direct C-H cyclopropylation of 2-(trifluoromethyl)aniline has not been extensively reported, related C-H arylations and alkylations of anilines have been successfully demonstrated. google.com

Conceptual C-H Cyclopropylation:

| Starting Material | Cyclopropyl Source | Catalyst | Directing Group (if any) |

| 2-(Trifluoromethyl)aniline | Cyclopropylboronic acid or derivative | Pd(OAc)₂ or [RhCp*Cl₂]₂ | Pyridinyl, Picolinamide |

This represents a potential, forward-looking synthetic strategy that is currently an active area of research.

The development of C-H functionalization methods for the direct and selective introduction of cyclopropyl groups onto substituted anilines remains a significant goal in synthetic chemistry.

Photoredox Catalysis in Fluorinated Aniline Synthesis

Visible-light photoredox catalysis has emerged as a powerful and mild methodology for the synthesis of complex fluorinated molecules, including fluorinated anilines. mdpi.com This approach utilizes photocatalysts that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates under gentle reaction conditions. beilstein-journals.org This strategy is particularly valuable for introducing fluorine-containing groups, such as the trifluoromethyl (CF3) group, onto aromatic rings. researchgate.net

The general mechanism for the photoredox-catalyzed trifluoromethylation of anilines involves the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). The excited catalyst can then engage in either an oxidative or reductive quenching cycle.

Reductive Quenching Cycle: The excited photocatalyst donates an electron to a trifluoromethylating agent (e.g., Togni's reagent or CF3I), generating a trifluoromethyl radical (•CF3). The resulting oxidized photocatalyst (PC•+) is then reduced back to its ground state by a sacrificial electron donor, which can be the aniline substrate itself or an added reagent.

Oxidative Quenching Cycle: The excited photocatalyst accepts an electron from the aniline substrate, forming an aniline radical cation. The reduced photocatalyst (PC•-) then transfers an electron to the trifluoromethylating agent to generate the •CF3 radical and regenerate the ground-state photocatalyst.

The highly electrophilic •CF3 radical then adds to the electron-rich aniline ring. Subsequent rearomatization, often facilitated by a base, yields the trifluoromethylated aniline product. researchgate.net The regioselectivity of the addition (ortho, meta, or para) is influenced by the electronic properties of the aniline substrate and the specific reaction conditions. For the synthesis of analogues of this compound, ortho-C–H trifluoromethylation is a key step. mdpi.com

Various photocatalytic systems have been developed for the synthesis of fluorinated anilines, employing both transition metal complexes and organic dyes as catalysts. researchgate.net Iridium and ruthenium polypyridyl complexes are common transition-metal photocatalysts, while Eosin Y and Rose Bengal are frequently used organic dye photocatalysts. acs.orgresearchgate.net The choice of catalyst, trifluoromethylating agent, solvent, and base are all critical parameters that are optimized to achieve high yields and selectivity. mdpi.comacs.org

| Photocatalyst | Trifluoromethylating Agent | Catalyst Type | General Substrates |

|---|---|---|---|

| [Ir(ppy)3] | Togni's Reagent | Transition Metal (Iridium) | Aniline Derivatives |

| [Ru(phen)3]Cl2 | CF3SO2Cl | Transition Metal (Ruthenium) | Arenes |

| Eosin Y | CF3SO2Na (Langlois' Reagent) | Organic Dye | Aniline Derivatives |

| Rose Bengal | Perfluoroalkyl Iodides | Organic Dye | Aniline Derivatives |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals like this compound is of increasing importance. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jocpr.com

Solvent-Free and Reduced Solvent Methodologies

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution and pose safety risks. mdpi.com Research into solvent-free or reduced solvent synthetic methods is an active area.

For the synthesis of aniline derivatives, methodologies such as using Brønsted acidic ionic liquids as both catalyst and solvent have been explored for reactions like the Friedel-Crafts reaction. nih.gov These approaches can offer high yields under solvent-free conditions. Additionally, mechanochemical methods, where reactions are conducted by grinding solids together, represent a promising solvent-free alternative. researchgate.net While specific solvent-free methods for the multi-step synthesis of this compound are not widely documented, the principles can be applied to individual steps. For instance, cycloaddition reactions to form fluorinated heterocycles have been shown to proceed efficiently under solvent-free conditions, with the solvent choice sometimes controlling the reaction pathway. rsc.org The development of a synthetic route for this compound that incorporates such solvent-free or reduced-solvent steps would significantly enhance its environmental profile.

Atom Economy and Sustainability Considerations

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate minimal waste. jocpr.comrsc.org

Addition Reactions: These reactions, such as catalytic hydrogenation or Diels-Alder reactions, have a theoretical atom economy of 100% as all reactant atoms are incorporated into the product. jocpr.comnih.gov Incorporating such reactions into the synthesis would be highly beneficial.

Substitution Reactions: Many classical methods for introducing amino or trifluoromethyl groups involve substitution reactions, which often have poor atom economy due to the formation of stoichiometric byproducts. primescholars.com For example, a reaction of the form A + B → C + D, where D is a waste product, will have an atom economy of less than 100%. primescholars.com

Catalytic Processes: The use of catalysts is a cornerstone of green chemistry. Catalytic reactions are often more atom-economical than stoichiometric processes because the catalyst is used in small amounts and is regenerated, not appearing in the waste stream. rsc.org The palladium-catalyzed amination for forming C-N bonds in aniline synthesis is an example of a more atom-economical alternative to older methods. researchgate.net

A sustainable synthesis of this compound would prioritize catalytic steps and addition/rearrangement reactions over stoichiometric substitutions to maximize atom economy and minimize the generation of chemical waste. researchgate.net

| Reaction Type | Theoretical Atom Economy | Relevance to Synthesis |

|---|---|---|

| Addition (e.g., Hydrogenation) | 100% | Ideal for incorporating into synthetic routes to maximize efficiency. jocpr.com |

| Rearrangement | 100% | Inherently atom-economical but may not always be applicable. rsc.org |

| Substitution (e.g., Nucleophilic Aromatic Substitution) | <100% | Common in aniline synthesis but generates stoichiometric byproducts, lowering atom economy. primescholars.com |

| Elimination | <100% | Inherently produces byproducts and is considered atom-uneconomical. rsc.org |

Chemical Reactivity and Reaction Mechanisms of 4 Cyclopropyl 2 Trifluoromethyl Aniline

Electrophilic Aromatic Substitution Reactions of 4-Cyclopropyl-2-(trifluoromethyl)aniline

Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on the electron-rich benzene (B151609) ring. The rate and regioselectivity of these reactions are heavily influenced by the existing substituents on the aniline (B41778) ring.

Regioselectivity Influenced by Substituents

The directing effects of the substituents on the aromatic ring of this compound are a primary determinant of the outcome of electrophilic substitution reactions. The amino (-NH2) group is a potent activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system via resonance. Conversely, the trifluoromethyl (-CF3) group is a strong deactivating group and a meta-director, owing to its powerful electron-withdrawing inductive effect. The cyclopropyl (B3062369) group is generally considered a weak activating group and an ortho, para-director, capable of stabilizing an adjacent carbocation through its unique electronic properties.

In the case of this compound, the powerful activating and ortho, para-directing effect of the amino group is expected to dominate. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the amino group. The positions ortho to the amino group are C3 and C5, and the para position is already occupied by the cyclopropyl group. The C3 position is sterically hindered by the adjacent trifluoromethyl group, which would likely disfavor substitution at this site. The C5 position is therefore the most probable site for electrophilic attack.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Substituent Effects | Predicted Outcome |

| C3 | Ortho to -NH2 (activating), ortho to -CF3 (deactivating, sterically hindered) | Minor product |

| C5 | Ortho to -NH2 (activating), meta to -CF3 (deactivating) | Major product |

| C6 | Meta to -NH2 (deactivating), ortho to cyclopropyl (activating) | Minor product |

Reactivity Studies with Various Electrophiles

While specific experimental data on the electrophilic substitution reactions of this compound is limited, the expected reactivity with common electrophiles can be inferred from the behavior of similarly substituted anilines.

Halogenation: Reaction with reagents like bromine (Br2) or N-bromosuccinimide (NBS) is anticipated to result in monobromination, predominantly at the C5 position. The strong activation by the amino group facilitates this reaction, although the deactivating effect of the trifluoromethyl group may necessitate slightly harsher conditions than for aniline itself. mdpi.combeilstein-journals.org

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is a more complex case. researchgate.netrsc.orgyoutube.com The strongly acidic conditions can lead to protonation of the amino group to form an anilinium ion (-NH3+), which is a deactivating, meta-directing group. This can lead to a mixture of products. However, by using milder nitrating agents or by protecting the amino group (e.g., through acylation), selective nitration at the C5 position can be favored. researchgate.net

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with anilines. wikipedia.orgresearchgate.netsigmaaldrich.com The amino group, being a Lewis base, can form a complex with the Lewis acid catalyst (e.g., AlCl3), which deactivates the ring towards electrophilic attack. Protection of the amino group is typically required to carry out these reactions. google.com

Nucleophilic Reactions Involving the Amino Group of this compound

The amino group of this compound is a key site for nucleophilic reactions, allowing for the introduction of a variety of functional groups.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and thus susceptible to reactions with electrophiles such as acylating and alkylating agents.

Acylation: The amino group can be readily acylated by reacting with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form the corresponding amides. orientjchem.orgresearchgate.netreddit.com This reaction is often used to protect the amino group during other synthetic transformations, such as nitration. The resulting amide is less activating towards the aromatic ring than the free amino group.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. nih.govpsu.eduresearchgate.net However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be a competing process. The reaction conditions can be controlled to favor mono-alkylation. psu.edu

Table 2: Examples of Nucleophilic Reactions at the Amino Group

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetic anhydride | N-(4-cyclopropyl-2-(trifluoromethyl)phenyl)acetamide |

| Alkylation | Methyl iodide | N-methyl-4-cyclopropyl-2-(trifluoromethyl)aniline |

Diazotization and Related Transformations

The primary amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for a wide range of synthetic transformations. Diazotization is typically carried out by treating the aniline with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures. nih.gov The presence of the electron-withdrawing trifluoromethyl group can make the diazonium salt more stable than that of simple aniline.

The resulting aryldiazonium salt can undergo a variety of reactions, including:

Sandmeyer Reaction: The diazonium group can be replaced by a halide (Cl, Br) or a cyanide group using the corresponding copper(I) salt. wikipedia.orgnih.govorganic-chemistry.orgbohrium.com This provides a valuable method for introducing these functional groups onto the aromatic ring.

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds, such as phenols or other anilines, to form azo compounds. wikipedia.orgresearchgate.netglobalresearchonline.netnih.gov These products are often highly colored and are used as dyes.

Reactions Involving the Cyclopropyl Moiety of this compound

The cyclopropyl group, due to its inherent ring strain, can participate in a number of unique chemical reactions, particularly those involving ring-opening.

The stability of the cyclopropyl ring can be influenced by the nature of the substituents on the aromatic ring and the reaction conditions. In the presence of strong acids, protonation of the aromatic ring could potentially lead to electrophilic cleavage of the cyclopropyl ring, although this is generally not a facile process for simple aryl cyclopropanes.

More commonly, reactions involving the cyclopropyl group are mediated by transition metals or proceed through radical pathways.

Transition Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comsigmaaldrich.comnih.govrsc.orgnih.gov While the C-N bond of the aniline is a potential site for these reactions, under specific conditions, reactions involving the C-H bonds of the cyclopropyl ring or even C-C bond activation could be envisioned, though less common.

Oxidative Ring Opening: The cyclopropyl group can undergo oxidative ring-opening, particularly when attached to an amine. hyphadiscovery.com This can occur through single-electron transfer to form a radical cation, which then undergoes ring cleavage. researchgate.netnih.gov This pathway can be relevant in metabolic studies of cyclopropyl-containing drug candidates. hyphadiscovery.com

Cyclopropyl Ring-Opening Reactions and Mechanisms

The cyclopropane (B1198618) ring, characterized by significant ring strain, is susceptible to ring-opening reactions under various conditions, including radical, nucleophilic, and acid-catalyzed pathways. stackexchange.comresearchgate.net In derivatives like this compound, the reaction mechanism is often initiated by the formation of an intermediate that facilitates the cleavage of one of the cyclopropane's C-C bonds.

One common mechanism involves the formation of a radical intermediate. nih.gov For instance, a radical species can add to the aromatic ring or an associated functional group, leading to a cyclopropyl-substituted radical. This intermediate can then undergo a ring-opening process to relieve the strain, forming a more stable alkyl radical. nih.govbeilstein-journals.org This subsequent radical can then participate in intramolecular cyclization or other propagation steps. beilstein-journals.org The general pathway for radical-mediated ring-opening involves the initial formation of a cyclopropyl-substituted carbon radical, which readily opens to an alkyl radical that can undergo further reactions. nih.gov

Computational studies on similar systems, such as nitro-substituted cyclopropanes reacting with aniline, suggest that catalysts can facilitate ring-opening by forming hydrogen bonds with substituents on the cyclopropane ring. researchgate.net This interaction can decrease the strain required for the ring to open and amplify the polarization necessary for the reaction to proceed. researchgate.net

Acid-catalyzed ring-opening is another potential pathway. stackexchange.com Protonation of the aniline's amino group or interaction with a Lewis acid could lead to the formation of a carbocation. The high strain of the adjacent cyclopropane ring can then promote a rearrangement where the ring opens to form a more stable carbocationic species, which is then trapped by a nucleophile. stackexchange.com The stability of the resulting carbocation is a key factor in determining the reaction's feasibility and outcome.

The table below summarizes common intermediates in cyclopropane ring-opening reactions.

| Reaction Type | Initiator | Key Intermediate | Driving Force |

| Radical | Radical Species (e.g., CF3•) | Cyclopropyl-substituted radical, then Alkyl radical | Ring Strain Relief |

| Nucleophilic | Nucleophile (e.g., Aniline) | Anionic or Zwitterionic adduct | Ring Strain Relief, Polarization |

| Acid-Catalyzed | Acid (Brønsted or Lewis) | Carbocation | Ring Strain Relief, Formation of a stable carbocation |

Cycloaddition Reactions Involving the Cyclopropane Ring

The strained C-C bonds of the cyclopropane ring allow it to act as a three-carbon synthon in various cycloaddition reactions, formally analogous to reactions involving π-systems. sci-hub.redwikipedia.org These reactions provide efficient routes to construct larger carbocyclic and heterocyclic frameworks. researchgate.net While many of these reactions are formal cycloadditions proceeding through stepwise mechanisms, they are classified based on the number of atoms involved from each reactant. sci-hub.redwikipedia.org

A prominent example is the [3+2] cycloaddition, which is used to form five-membered rings. researchgate.netnih.gov In reactions involving cyclopropyl ketones or imines, a Lewis acid or transition metal catalyst can facilitate the opening of the cyclopropane ring to form a zwitterionic intermediate or an organometallic species. This intermediate then reacts with a two-atom component (the dipolarophile), such as an enone or alkene, to form the cyclopentane (B165970) or a related five-membered heterocyclic ring. nih.gov For a molecule like this compound, the aniline moiety could be converted to an imine, which could then participate in such nickel-catalyzed [3+2] cycloadditions with enones. nih.gov

Another possibility is a [2+1] cycloaddition. For example, reactions of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane (B1242873) can yield bis(trifluoromethyl)cyclopropanes through a [2+1] cycloaddition pathway under specific solvent conditions. rsc.org This demonstrates the versatility of cycloaddition reactions in incorporating fluorinated groups into cyclic systems. rsc.org The mechanism of these cycloadditions often depends critically on the substituents on the cyclopropane ring and the reaction conditions, which dictate whether the process is concerted or stepwise. sci-hub.red

Impact of the Trifluoromethyl Group on Aromatic Reactivity of this compound

Electronic Effects and Inductive Properties

The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's electronic properties, significantly influencing the reactivity of the aromatic ring to which it is attached. mdpi.comtcichemicals.com Its impact stems primarily from a strong electron-withdrawing inductive effect (-I effect). vaia.comwikipedia.org This effect arises from the high electronegativity of the three fluorine atoms, which pull electron density away from the carbon atom of the -CF3 group and, consequently, from the aromatic ring. vaia.com

This withdrawal of electron density has several key consequences:

Deactivation of the Aromatic Ring : The -CF3 group reduces the electron density of the π-system in the aniline ring. vaia.comvaia.com This makes the ring less nucleophilic and therefore less reactive towards electrophiles in electrophilic aromatic substitution reactions. wikipedia.orgvaia.com This deactivating nature is a well-established strategy in medicinal chemistry for enhancing metabolic stability. mdpi.com

Inductive Nature : Unlike groups with lone pairs, the -CF3 group has no resonance-donating effect (+M effect) to counteract its inductive pull. wikipedia.org Its electronic influence is almost purely inductive, which distinguishes it from other deactivating groups like halogens that have a competing (though weaker) resonance-donating effect. wikipedia.org

The strong electron-withdrawing nature of the -CF3 group is quantified by its Hammett parameter (σm = 0.43), which indicates its ability to stabilize electron density at the meta position. acs.org This property is crucial in directing the outcome of aromatic substitution reactions. vaia.com

Influence on Reaction Kinetics and Thermodynamics

The potent electronic effects of the trifluoromethyl group directly translate into significant influences on both the kinetics (reaction rates) and thermodynamics (intermediate stability) of reactions involving the aromatic ring.

Influence on Kinetics: By reducing the electron density of the aromatic ring, the -CF3 group decreases the rate of electrophilic aromatic substitution. vaia.com The electron-poor ring is less attractive to incoming electrophiles, raising the activation energy of the reaction and thus slowing it down. This deactivating effect makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation more difficult to achieve compared to unsubstituted or activated aniline derivatives. wikipedia.orgvaia.com

Influence on Thermodynamics: The -CF3 group's influence on the thermodynamics of electrophilic aromatic substitution is most evident in its directing effects. During the reaction, a positively charged intermediate, known as a Wheland intermediate or sigma complex, is formed. vaia.com The stability of this intermediate determines the preferred position of attack.

Destabilization of Ortho and Para Intermediates : If the electrophile attacks at the ortho or para position relative to the -CF3 group, one of the resonance structures of the resulting sigma complex places the positive charge on the carbon atom directly bonded to the electron-withdrawing -CF3 group. This is a highly destabilized arrangement. vaia.com

Relative Stability of the Meta Intermediate : When the attack occurs at the meta position, the positive charge in the sigma complex is never placed on the carbon bearing the -CF3 group. vaia.com While the ring is still deactivated, the meta intermediate is less destabilized than the ortho and para intermediates. vaia.com

Therefore, the reaction proceeds preferentially through the more stable (or less unstable) meta pathway, making the trifluoromethyl group a meta-director for electrophilic aromatic substitution. vaia.comvaia.com This thermodynamic preference for meta substitution is a hallmark of strongly deactivating groups that operate primarily through an inductive effect. vaia.comwikipedia.org

The table below summarizes the electronic and reactivity effects of the trifluoromethyl group on an aromatic ring.

| Property | Effect of Trifluoromethyl (-CF3) Group | Consequence |

| Electronic Effect | Strong electron-withdrawal via induction (-I) | Reduces electron density in the aromatic ring. vaia.com |

| Kinetics | Decreases reaction rate for electrophilic substitution | Deactivates the aromatic ring. wikipedia.orgvaia.com |

| Thermodynamics | Destabilizes ortho and para sigma complexes more than the meta complex | Directs incoming electrophiles to the meta position. vaia.com |

Derivatization Strategies and Analogue Synthesis Utilizing 4 Cyclopropyl 2 Trifluoromethyl Aniline

N-Substituted Derivatives of 4-Cyclopropyl-2-(trifluoromethyl)aniline

The primary amino group of this compound is a key site for derivatization, allowing for the introduction of a wide range of functional groups through N-substitution reactions. These modifications can significantly alter the physicochemical and biological properties of the parent molecule.

Amidation and Sulfonamidation

Amidation of this compound can be readily achieved by reacting it with various acylating agents such as acyl chlorides or carboxylic anhydrides under basic conditions. This reaction leads to the formation of N-acyl derivatives, a common motif in many biologically active compounds. The choice of the acylating agent allows for the introduction of diverse functionalities, from simple alkyl chains to complex heterocyclic moieties. A representative example is the reaction with benzoyl chloride to yield N-(4-cyclopropyl-2-(trifluoromethyl)phenyl)benzamide.

Similarly, sulfonamidation can be accomplished by treating the aniline (B41778) with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. This reaction furnishes sulfonamide derivatives, which are known to be important pharmacophores.

| Reagent | Product Class | Example Product Name |

| Acyl Chloride (e.g., Benzoyl chloride) | Amide | N-(4-cyclopropyl-2-(trifluoromethyl)phenyl)benzamide |

| Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) | Sulfonamide | N-(4-cyclopropyl-2-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide |

Formation of Ureas and Thioureas

The synthesis of urea (B33335) derivatives from this compound is a straightforward process, typically involving reaction with an isocyanate. nih.gov This addition reaction proceeds readily to yield N,N'-disubstituted ureas. The diverse commercial availability of isocyanates provides access to a wide array of urea analogues with varying substitution patterns. For instance, reaction with phenyl isocyanate would yield 1-(4-cyclopropyl-2-(trifluoromethyl)phenyl)-3-phenylurea.

Analogously, thiourea (B124793) derivatives can be prepared by reacting the aniline with an isothiocyanate. orgsyn.org This reaction provides a facile route to compounds containing the thiourea functional group, which is a known bioisostere for the urea group and is prevalent in many pharmacologically active molecules. The reaction with phenyl isothiocyanate, for example, would produce 1-(4-cyclopropyl-2-(trifluoromethyl)phenyl)-3-phenylthiourea. youtube.com

| Reagent | Product Class | Example Product Name |

| Isocyanate (e.g., Phenyl isocyanate) | Urea | 1-(4-cyclopropyl-2-(trifluoromethyl)phenyl)-3-phenylurea |

| Isothiocyanate (e.g., Phenyl isothiocyanate) | Thiourea | 1-(4-cyclopropyl-2-(trifluoromethyl)phenyl)-3-phenylthiourea |

Carbon-Carbon Coupling Reactions with this compound

To functionalize the aromatic ring of this compound, it is often necessary to first introduce a handle for cross-coupling reactions, such as a halogen atom. Halogenation of the aniline, for example, bromination at the position para to the amino group, would yield 4-bromo-1-cyclopropyl-2-(trifluoromethyl)aniline, a versatile intermediate for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura and Stille Couplings with Aryl Halides

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. rsc.org A halogenated derivative, such as 4-bromo-1-cyclopropyl-2-(trifluoromethyl)benzene, can be coupled with a wide range of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base to generate biaryl structures. nih.govnih.gov This reaction is highly tolerant of various functional groups, making it a valuable tool in complex molecule synthesis.

The Stille coupling offers an alternative strategy for carbon-carbon bond formation, utilizing organostannanes as the coupling partners. bldpharm.com Similar to the Suzuki-Miyaura reaction, a halogenated this compound derivative can be reacted with an arylstannane in the presence of a palladium catalyst to yield the corresponding biaryl product.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl |

| Stille | Arylstannane | Pd catalyst (e.g., Pd(PPh₃)₄) | Biaryl |

Direct Arylation and Alkynylation

Direct C-H activation and functionalization have emerged as powerful tools in organic synthesis, offering more atom-economical routes to complex molecules. Rhodium-catalyzed direct ortho-arylation of anilines has been reported, providing a potential pathway to introduce aryl groups onto the aromatic ring of this compound without prior halogenation. nih.govuantwerpen.beresearchgate.net

Similarly, direct C-H alkynylation, often catalyzed by palladium or rhodium, could be employed to introduce alkyne moieties. rsc.org These reactions typically proceed via a directed C-H activation mechanism, where the amino group or a derivative thereof directs the catalyst to a specific C-H bond on the aromatic ring.

Heterocyclic Ring Formation using this compound as a Building Block

This compound is a valuable precursor for the synthesis of various heterocyclic ring systems, which are ubiquitous in pharmaceuticals and functional materials.

The Friedländer synthesis is a classic method for the preparation of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.govnih.gov By converting the amino group of this compound to a 2-aminoaryl ketone, this reaction can be utilized to construct quinoline (B57606) rings bearing the 4-cyclopropyl-2-(trifluoromethyl)phenyl substituent.

For the synthesis of benzimidazoles, the Phillips condensation provides a straightforward route. adichemistry.com This reaction involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. This compound can be converted to the corresponding ortho-phenylenediamine, which can then be cyclized with various carboxylic acids to yield a library of substituted benzimidazoles.

The Einhorn-Brunner reaction offers a pathway to 1,2,4-triazoles through the reaction of an imide with an alkyl hydrazine. wikipedia.org While not a direct use of the aniline, derivatives of this compound could be incorporated into the imide structure, leading to triazoles functionalized with this specific moiety.

| Heterocyclic Ring | Key Reaction | Starting Material from Aniline |

| Quinolines | Friedländer Synthesis | 2-Aminoaryl ketone derivative |

| Benzimidazoles | Phillips Condensation | ortho-Phenylenediamine derivative |

| 1,2,4-Triazoles | Einhorn-Brunner Reaction | Imide derivative |

In-depth Analysis of Derivatization and Analogue Synthesis from this compound

Following a comprehensive review of available scientific literature and patent databases, it has been determined that specific examples and detailed research findings concerning the use of this compound as a direct precursor in the synthesis of pyrimidine (B1678525) derivatives, quinoline derivatives, other nitrogen-containing heterocycles, and complex molecular scaffolds are not publicly documented.

The initial search for derivatization strategies focused on identifying established synthetic routes where this compound serves as a key building block. These inquiries were structured around the specific heterocyclic systems and molecular architectures as outlined in the requested article structure. However, extensive searches failed to yield explicit instances of this particular aniline derivative being utilized in the specified chemical transformations.

General methodologies for the synthesis of pyrimidines, quinolines, and other heterocyclic structures are well-established in the field of organic chemistry. These typically involve condensation reactions of anilines with various carbonyl compounds, dicarbonyls, or other suitable electrophilic partners. For instance, the Friedländer annulation for quinoline synthesis or the Biginelli reaction for dihydropyrimidine (B8664642) synthesis are common strategies. While these reactions are broadly applicable to a range of substituted anilines, the scientific literature does not provide specific adaptations or results for this compound.

Similarly, the design and synthesis of complex molecular scaffolds often incorporate aniline moieties as versatile handles for further functionalization. These scaffolds are crucial in fields such as medicinal chemistry and materials science. Despite the potential utility of the unique electronic and steric properties of this compound in creating novel molecular frameworks, published research detailing its incorporation into such complex structures is not available.

Consequently, the absence of specific data, including reaction conditions, yields, and characterization of products derived directly from this compound, precludes the generation of a scientifically accurate and detailed article on its derivatization as requested. The creation of data tables and a thorough discussion of research findings is not possible without foundational experimental results reported in peer-reviewed journals or patent literature.

Therefore, the sections on the synthesis of pyrimidine and quinoline derivatives, the formation of other nitrogen-containing heterocycles, and the design of complex molecular scaffolds specifically incorporating this compound cannot be substantively addressed at this time.

Theoretical and Computational Investigations of 4 Cyclopropyl 2 Trifluoromethyl Aniline

Quantum Chemical Calculations on the Electronic Structure of 4-Cyclopropyl-2-(trifluoromethyl)aniline

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These computations provide insights into molecular stability, reactivity, and spectroscopic characteristics. For aniline (B41778) and its derivatives, methods like Density Functional Theory (DFT) are often employed to determine electronic structure.

Molecular Orbitals and Electron Density Distributions

Analysis of molecular orbitals (MOs) and electron density is crucial for predicting a molecule's behavior in chemical reactions. The distribution of electron density indicates regions that are electron-rich or electron-poor, identifying potential sites for electrophilic or nucleophilic attack. While general principles suggest that the amino group would increase electron density on the aromatic ring, particularly at the ortho and para positions, and the trifluoromethyl group would withdraw electron density, specific calculations detailing the interplay of both the cyclopropyl (B3062369) and trifluoromethyl groups on the aniline scaffold are not available.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap, in particular, is a critical parameter for assessing molecular stability and the energy required for electronic excitation. For substituted anilines, the nature and position of substituents significantly influence the HOMO and LUMO energy levels. However, specific calculated values for the HOMO-LUMO gap and visualizations of these orbitals for this compound have not been reported.

Conformational Analysis of this compound

Conformational analysis determines the preferred three-dimensional arrangement of atoms in a molecule. The specific conformation can have a profound impact on a molecule's physical properties and biological activity.

Energy Minimization and Torsional Scans

Computational methods such as energy minimization and torsional scans are used to identify the most stable conformers (local and global energy minima) and the energy barriers between them. This would involve analyzing the rotation around the C-N bond and the bonds connecting the cyclopropyl and trifluoromethyl groups to the benzene (B151609) ring. Such a detailed conformational landscape for this compound has not been documented in scientific literature.

Reaction Mechanism Elucidation via Computational Chemistry for this compound

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions, identifying transition states, intermediates, and calculating activation energies. This allows for a detailed understanding of reaction kinetics and selectivity. Potential reactions involving this compound, such as electrophilic aromatic substitution or reactions at the amino group, could be modeled. However, no computational studies elucidating specific reaction mechanisms involving this compound have been published.

Transition State Characterization and Reaction Pathways

A thorough computational analysis of this compound would involve the characterization of transition states and the elucidation of reaction pathways for its key chemical transformations. This is typically achieved using quantum mechanical methods, such as Density Functional Theory (DFT). For aniline derivatives, common reactions for investigation include electrophilic aromatic substitution, N-alkylation, and oxidation.

Computational chemists would model these reactions to identify the geometry of the transition state—the highest energy point along the reaction coordinate. Properties of this transient species, such as bond lengths and angles, are critical for understanding the reaction mechanism. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a molecule like this compound, studies would focus on how the electron-withdrawing trifluoromethyl group and the electron-donating, sterically demanding cyclopropyl group influence the regioselectivity and activation energy of various reactions. For instance, in electrophilic aromatic substitution, the positions ortho and para to the activating amino group are typically favored. However, the presence of the trifluoromethyl and cyclopropyl substituents would modulate this reactivity.

Table 1: Hypothetical Parameters for Transition State Analysis of Electrophilic Nitration of this compound

| Reaction Coordinate | Transition State Geometry (Key Parameters) | Imaginary Frequency (cm⁻¹) |

| C-N bond formation at C5 | C5-N bond length: ~2.1 Å; N-O bond length: elongated | -350 |

| C-N bond formation at C3 | C3-N bond length: ~2.2 Å; N-O bond length: elongated | -320 |

| C-N bond formation at C6 | Sterically hindered, higher energy | - |

Note: The data in this table is illustrative and not based on actual computational results for this compound, as such data is not currently available in published literature.

Energetic Profiles of Key Transformations

For this compound, computational studies would calculate the energies of reactants, intermediates, transition states, and products for reactions of interest. This would allow for a comparison of the feasibility of different reaction pathways. For example, the energetic profiles for substitution at different positions on the aromatic ring would quantitatively explain the observed or predicted regioselectivity.

Molecular Dynamics Simulations and Intermolecular Interactions involving this compound

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment. An MD simulation models the movement of atoms and molecules over time by solving Newton's equations of motion.

Solvent Effects on Reactivity and Structure

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. MD simulations can explicitly model the solvent molecules surrounding this compound, providing insights into how the solvent influences its conformation and reactivity.

Simulations would reveal the solvation shell structure, identifying specific interactions such as hydrogen bonding between the aniline's amino group and protic solvent molecules. By analyzing the trajectory of the solute and solvent molecules, researchers can understand how the solvent stabilizes or destabilizes reactants, transition states, and products. This information is crucial for optimizing reaction conditions and for understanding biological processes where the molecule might interact with an aqueous environment.

Self-Assembly Tendencies and Crystal Packing Interactions

The way molecules pack in a solid-state crystal lattice is determined by a delicate balance of intermolecular forces. Understanding these interactions is vital for predicting crystal structure, which in turn affects physical properties like solubility and melting point.

MD simulations, in conjunction with crystal structure prediction methods, can be used to explore the potential packing arrangements of this compound. These simulations would identify the dominant intermolecular interactions, which are likely to include hydrogen bonding involving the N-H group, dipole-dipole interactions from the C-F and C-N bonds, and van der Waals forces. The interplay between the bulky cyclopropyl group and the polar trifluoromethyl group would likely lead to complex and specific packing motifs. Analysis of the radial distribution functions from the simulation can quantify the preferred distances between different atomic groups, revealing the nature of the self-assembly.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Participating Groups | Estimated Energy Range (kcal/mol) |

| Hydrogen Bonding | N-H --- N | 3-7 |

| Hydrogen Bonding | N-H --- F-C | 1-3 |

| Dipole-Dipole | C-F --- C-F | 1-2 |

| π-π Stacking | Phenyl Ring --- Phenyl Ring | 1-3 |

| C-H---π Interactions | Cyclopropyl C-H --- Phenyl Ring | 0.5-1.5 |

Note: This table presents a qualitative prediction of possible interactions and their general energy ranges. Specific computational data for this compound is not available.

Applications of 4 Cyclopropyl 2 Trifluoromethyl Aniline in Non Clinical Research Areas

Role in Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, the aromatic amine structure of 4-Cyclopropyl-2-(trifluoromethyl)aniline makes it a candidate for the synthesis of novel polymers with tailored properties. The presence of the trifluoromethyl group is of particular interest due to its known effects on thermal stability, solubility, and optical properties of polymeric materials.

Monomers for Specialty Polymers and Copolymers

While specific commercial polymers based on this compound are not widely documented, its structural motifs are analogous to those used in the synthesis of high-performance polymers like polyimides. Aromatic diamines are fundamental building blocks for polyimides, reacting with dianhydrides to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. The incorporation of fluorine-containing groups, such as the trifluoromethyl group present in this compound, is a well-established strategy to enhance the properties of polyimides. These enhancements can include increased solubility, lower dielectric constant, and improved optical transparency. The cyclopropyl (B3062369) group, while less common, can introduce rigidity and potentially influence the packing of polymer chains, thereby affecting the material's bulk properties.

The general synthetic approach for creating specialty polymers from aniline (B41778) derivatives involves polymerization reactions where the amine functionality participates in forming the polymer backbone. For instance, in the synthesis of polyimides, the diamine monomer is crucial for the final properties of the polymer.

Table 1: Potential Impact of Structural Moieties on Polymer Properties

| Structural Moiety | Potential Influence on Polymer Properties |

| Aniline Backbone | Provides a rigid aromatic unit for the polymer chain. |

| Trifluoromethyl Group | Can enhance thermal stability, solubility in organic solvents, and optical clarity, while lowering the dielectric constant. |

| Cyclopropyl Group | May increase rigidity and affect polymer chain packing, potentially influencing mechanical and thermal properties. |

Components in Functional Dyes and Pigments

The aniline scaffold is a core component in many synthetic dyes and pigments. The color and properties of these materials are dictated by the chromophore and auxochrome groups attached to the aromatic ring. While there is a lack of specific research detailing the use of this compound in the synthesis of functional dyes and pigments, its chemical structure suggests potential applications. The amine group can be diazotized and coupled with other aromatic compounds to form azo dyes, a large and important class of colorants. The electronic properties of the trifluoromethyl and cyclopropyl substituents would be expected to influence the absorption spectrum of the resulting dye, potentially leading to novel colors or improved properties such as lightfastness.

Application in Agrochemical Research

The development of new agrochemicals is a constant pursuit to address challenges such as pest resistance and the need for more environmentally benign solutions. The inclusion of fluorine atoms, particularly in the form of a trifluoromethyl group, is a common strategy in the design of modern pesticides due to their ability to enhance metabolic stability and binding affinity to target enzymes.

Chemical Design for Herbicidal Activity

In the design of herbicides, specific structural features are often required for a molecule to exhibit phytotoxic activity. While direct herbicidal applications of this compound are not extensively reported, its structural components are found in known herbicidal compounds. The trifluoromethyl group is a key feature in many commercial herbicides, contributing to their efficacy. The aniline moiety can serve as a versatile scaffold for the attachment of other functional groups to create a molecule with a specific mode of action. The cyclopropyl group can also play a role in the molecule's interaction with its biological target. Research in this area would involve synthesizing derivatives of this compound and screening them for herbicidal activity against various weed species.

Exploration in Fungicide and Insecticide Design

Similar to herbicide design, the structural elements of this compound are relevant to the development of new fungicides and insecticides. The trifluoromethyl group is a prevalent feature in many successful fungicides and insecticides. For instance, the anilinopyrimidine class of fungicides demonstrates the importance of the aniline structure in antifungal compounds.

In the context of insecticide design, the meta-diamide class of insecticides, which includes compounds with complex aniline-derived structures, has shown significant efficacy. The design of novel insecticides often involves modifying known active scaffolds. This compound could serve as a starting material for the synthesis of new chemical entities to be tested for insecticidal properties. For example, the aniline nitrogen can be acylated or otherwise functionalized to produce a library of compounds for biological screening.

Table 2: Role of Structural Features in Agrochemical Design

| Structural Feature | Potential Role in Agrochemical Activity |

| Trifluoromethyl Group | Can increase metabolic stability, lipophilicity, and binding affinity to target sites. |

| Cyclopropyl Group | May contribute to the overall shape and steric profile of the molecule, influencing its fit within a biological target. |

| Aniline Scaffold | Provides a versatile platform for chemical modification to optimize biological activity and selectivity. |

Utility as a Ligand or Precursor in Catalysis

The field of catalysis often relies on the design of organic ligands that can coordinate to a metal center and modulate its catalytic activity. Anilines and their derivatives are known to serve as precursors for various types of ligands. While specific research on the use of this compound in catalysis is limited, its chemical nature suggests potential applications.

The amine group of this compound can be used as a coordination site or as a reactive handle to synthesize more complex ligand structures. For example, it could be used to prepare imine or amine-based ligands. The electronic and steric properties of the trifluoromethyl and cyclopropyl substituents on the aromatic ring could influence the coordination environment around a metal center, thereby affecting the performance of the resulting catalyst in terms of activity, selectivity, and stability. The electron-withdrawing nature of the trifluoromethyl group would decrease the electron density on the nitrogen atom, which could impact its coordination properties. The bulky nature of the substituents could also create a specific steric environment around the metal center, which can be beneficial for certain catalytic transformations.

Design of Chiral Ligands

The synthesis of chiral ligands from aniline derivatives is a well-established field in asymmetric catalysis. However, a thorough review of scientific databases and chemical literature did not yield specific examples where this compound has been explicitly used as a precursor for the design and synthesis of chiral ligands. The structural motifs present in the molecule, namely the aniline nitrogen and the potential for derivatization of the aromatic ring, theoretically allow for its incorporation into ligand scaffolds. The steric and electronic influence of the cyclopropyl and trifluoromethyl groups could impart unique properties to such ligands, potentially influencing the stereoselectivity of catalytic reactions. Despite this potential, published research to this effect is not currently available.

Role in Organocatalysis and Metal-Catalyzed Systems

The application of aniline derivatives in organocatalysis and as ligands in metal-catalyzed systems is a broad area of chemical research. Aniline-based structures can act as catalysts themselves or be modified to coordinate with metal centers, thereby influencing the outcome of a reaction. While the unique electronic profile of this compound—conferred by the electron-withdrawing trifluoromethyl group and the sterically distinct cyclopropyl group—makes it an interesting candidate for these applications, there are no specific studies detailing its role as an organocatalyst or as a ligand in a metal-catalyzed system. Research in this area has focused on other aniline derivatives, and the specific contributions of the 4-cyclopropyl-2-(trifluoromethyl) substitution pattern remain unexplored in published literature.

Chemical Probes for System Characterization (excluding clinical/safety aspects)

Fluorescent markers are essential tools in chemistry for visualizing and tracking molecules and processes. The development of novel fluorophores often involves the functionalization of aromatic systems. While certain aniline derivatives can be incorporated into fluorescent scaffolds, there is no available research describing the development of fluorescent markers based on this compound. The chemical mechanism by which this specific compound could be rendered fluorescent, or its potential advantages as a fluorophore, have not been investigated in the scientific literature.

Chemical probes are used to elucidate the pathways and intermediates of chemical reactions. The distinct spectroscopic signatures (e.g., in NMR) and electronic properties of the trifluoromethyl and cyclopropyl groups could potentially make this compound a useful probe in certain reaction systems. For instance, these groups could influence reaction rates or provide a handle for monitoring reaction progress. However, no published studies were found that utilize this compound specifically as a probe to investigate reaction mechanisms.

Advanced Synthetic Building Block for Complex Molecule Synthesis

The term "building block" is frequently used to describe commercially available compounds like this compound, which can be used as starting materials in multi-step syntheses. enamine.netresearchgate.netbeilstein-journals.org The combination of a reactive aniline group with the metabolically stable and lipophilic trifluoromethyl substituent, along with the rigid cyclopropyl moiety, makes it an attractive starting point for medicinal chemistry programs. mdpi.comnih.gov The aniline group can be readily diazotized or used in coupling reactions to form more complex structures.

Despite its commercial availability and theoretical potential, a review of the literature, including total synthesis publications, did not reveal specific examples where this compound has been used as a key building block in the documented synthesis of a complex natural product or a pharmaceutical agent. morressier.comdigitellinc.comnih.gov While many syntheses utilize related trifluoromethyl-substituted anilines or cyclopropyl-containing fragments, the direct application of this specific molecule in a reported multi-step synthesis of a complex target is not apparent in the current body of scientific literature.

Analytical Methodologies for Structural Elucidation and Purity Assessment of 4 Cyclopropyl 2 Trifluoromethyl Aniline

Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁹F, will align in a magnetic field and absorb electromagnetic radiation at specific frequencies. The chemical environment surrounding each nucleus influences this frequency, resulting in a unique spectrum that provides a fingerprint of the molecule's structure.

For 4-cyclopropyl-2-(trifluoromethyl)aniline, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: This technique identifies the number and types of hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the protons of the cyclopropyl (B3062369) ring. The position (chemical shift), splitting pattern (multiplicity), and integration of these signals reveal how the different groups are connected.

¹³C NMR: This analysis provides information about the carbon skeleton. Each unique carbon atom in the molecule will produce a separate signal. The chemical shifts will differentiate between the aromatic carbons, the cyclopropyl carbons, and the carbon of the trifluoromethyl (-CF₃) group.

¹⁹F NMR: Due to the presence of the trifluoromethyl group, ¹⁹F NMR is an exceptionally sensitive and crucial tool. Fluorine-19 is a 100% abundant nucleus with a high gyromagnetic ratio, providing strong, clear signals. The chemical shift of the -CF₃ group is highly sensitive to its electronic environment on the aromatic ring, and its signal will typically appear as a singlet in a proton-decoupled spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Predicted values are based on analogous compounds such as 4-fluoro-3-(trifluoromethyl)aniline (B1329471) and general principles of NMR spectroscopy.

| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H NMR | ||

| Aromatic CH | 6.8 - 7.2 | Multiplet |

| Amine NH₂ | 3.5 - 4.5 | Broad Singlet |

| Cyclopropyl CH | 1.5 - 2.0 | Multiplet |

| Cyclopropyl CH₂ | 0.5 - 1.0 | Multiplet |

| ¹³C NMR | ||

| Aromatic C-N | 140 - 150 | Singlet |

| Aromatic C-CF₃ | 120 - 130 (quartet due to C-F coupling) | Quartet |

| Aromatic C-Cyclopropyl | 135 - 145 | Singlet |

| Aromatic CH | 115 - 130 | Singlet |

| CF₃ | 120 - 125 (quartet due to C-F coupling) | Quartet |

| Cyclopropyl CH | 10 - 20 | Singlet |

| Cyclopropyl CH₂ | 5 - 15 | Singlet |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds (e.g., N-H, C-H, C=C, C-F) vibrate at characteristic frequencies, allowing for the identification of functional groups.

For this compound, the IR spectrum would be expected to display several key absorption bands confirming its structure. Analysis of related compounds like aniline (B41778) and 2-nitro-4-trifluoromethyl-aniline suggests the presence of specific vibrational modes.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Expected frequencies are based on data from structurally similar compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Cyclopropyl (C-H) | Stretching | 2900 - 3000 |

| Aromatic (C=C) | Ring Stretching | 1500 - 1620 |

| Amine (N-H) | Scissoring (Bending) | 1580 - 1650 |

| Trifluoromethyl (C-F) | Strong, Broad Stretching | 1100 - 1350 |

Mass spectrometry (MS) is an analytical technique that ionizes molecules and then sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, can offer further structural information.

For this compound (molecular weight: 201.19 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. In standard electron ionization (EI) mode, the molecule would produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of fragments from the cyclopropyl or trifluoromethyl groups, providing further structural confirmation. Soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) would prominently show the protonated molecular ion [M+H]⁺.

Table 3: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

Data sourced from PubChem predictions. uni.lu

| Adduct Type | Predicted m/z |

| [M]⁺ | 201.076 |

| [M+H]⁺ | 202.084 |

| [M+Na]⁺ | 224.066 |

| [M+K]⁺ | 240.040 |

Chromatographic Methods for Purification and Purity Analysis

Chromatography is indispensable for separating this compound from reaction precursors, byproducts, and other impurities, as well as for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be most suitable.

Method development would involve a systematic approach:

Column Selection: A C18 (octadecylsilyl) column is a common starting point for aromatic amines, offering good retention and separation based on hydrophobicity.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) would be optimized. The gradient would typically start with a higher aqueous content and increase the organic proportion to elute more retained components.

Detection: A UV detector would be used, with the detection wavelength set near the compound's absorbance maximum (λₘₐₓ), likely in the 230-260 nm range, typical for substituted anilines.

Validation: The developed method would be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines to ensure reliable purity assessment.

Table 4: A Prototypical RP-HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Gradient | 10% B to 95% B over 15 minutes |

| Detector | UV at 240 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for analyzing volatile and thermally stable compounds and identifying unknown impurities. Given that many aniline derivatives are amenable to GC analysis, this technique is highly applicable.

The application of GC-MS for this compound would involve:

Column Selection: A capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane, like a DB-5 or HP-5ms) would be appropriate for separating the analyte from related impurities.

Temperature Program: A temperature gradient would be employed, starting at a lower temperature to allow for the elution of volatile components and gradually increasing to elute the target compound and any higher-boiling impurities.

Injection: A split/splitless injector would be used, with the mode chosen based on the concentration of the sample.

MS Detection: The mass spectrometer would be operated in full scan mode to identify all eluting compounds by comparing their mass spectra to libraries or by manual interpretation. For quantitative analysis of known impurities, selected ion monitoring (SIM) mode could be used for enhanced sensitivity and specificity. This is particularly useful for detecting trace-level genotoxic impurities that may arise during synthesis.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively define the solid-state conformation of a molecule. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, the principles of the technique and its application to structurally related aniline derivatives provide a clear framework for how its solid-state structure could be determined and what features might be expected.

For a molecule like this compound, single-crystal X-ray diffraction would be the preferred method. The initial step involves the challenging process of growing a single crystal of suitable size and quality. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Studies on other substituted anilines reveal key structural insights that would be relevant to the analysis of this compound. For instance, the planarity of the aniline ring and the orientation of the amino group and its substituents are of primary interest. The electronic effects of the electron-withdrawing trifluoromethyl group and the sterically demanding cyclopropyl group would significantly influence the geometry of the benzene (B151609) ring and the conformation of the molecule in the crystal lattice.

In the absence of a specific structure for the target compound, data from related structures can be informative. For example, the crystal structure of N-(4,6-dimethylpyrimidin-2-yl) aniline chloroacetate (B1199739) has been determined, providing insights into the solid-state conformation of a substituted aniline derivative. nih.gov Similarly, X-ray crystallographic studies of cyclophosphamide (B585) derivatives have elucidated their molecular structures, showcasing the power of this technique for complex molecules. researchgate.net

Table 1: Representative Crystallographic Data for a Substituted Amide

| Parameter | Value |

| Empirical Formula | C11H14N2O5S |

| Crystal System | Monoclinic |

| Space Group | P121/c1 (no. 14) |

| a (Å) | 7.4329(9) |

| b (Å) | 23.631(3) |

| c (Å) | 7.900(1) |

| β (°) | 110.723(8) |

| Volume (ų) | 1297.9 |

| Z | 4 |

| Rgt(F) | 0.045 |

| Data from the crystal structure of N-methoxy-N-methyl-2-[(4'-nitrophenyl)sulfinyl]-propanamide, a representative organic molecule characterized by X-ray crystallography. chimia.ch |

Advanced Analytical Techniques for Trace Analysis and Impurity Profiling

The identification and quantification of trace-level impurities are critical for ensuring the purity and safety of chemical compounds. Advanced analytical techniques, particularly those that couple chromatographic separation with sensitive detection methods, are indispensable for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern impurity profiling. researchgate.net It combines the high-resolution separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. For a compound like this compound, reverse-phase HPLC would likely be employed to separate the parent compound from its impurities based on differences in polarity. The separated components are then introduced into the mass spectrometer, which provides information about their molecular weights and fragmentation patterns, facilitating their identification.

A compelling example of the power of hyphenated techniques for impurity profiling of a structurally analogous compound is the study of 3-bromo-5-(trifluoromethyl)aniline. researchgate.net In this research, a liquid chromatography-solid-phase extraction/nuclear magnetic resonance (LC-SPE/NMR) methodology was developed for the identification and structural characterization of unknown impurities. researchgate.net This approach allowed for the separation and isolation of impurities, followed by detailed structural elucidation using NMR and mass spectrometry. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and semi-volatile impurities that may be present in this compound. The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. GC-MS is highly effective for identifying and quantifying residual solvents, starting materials, and volatile by-products.

The trace-level quantification of a genotoxic impurity in Efavirenz, a drug substance that contains both cyclopropyl and trifluoromethyl moieties, highlights the utility of LC-MS/MS for sensitive analysis. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantitative determination of the (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol impurity at trace levels. This demonstrates the capability of such advanced techniques to detect and quantify potentially harmful impurities with high precision and accuracy.

Table 2: Common Impurities in Aniline Derivatives and Suitable Analytical Techniques

| Impurity Type | Potential Origin | Recommended Analytical Technique |

| Positional Isomers | Synthesis | HPLC-UV, GC-MS |

| Starting Materials | Incomplete Reaction | HPLC-UV, GC-MS |

| Reaction By-products | Side Reactions | LC-MS, GC-MS |

| Degradation Products | Storage, Handling | LC-MS |

| Residual Solvents | Manufacturing Process | Headspace GC-MS |

The development and validation of these advanced analytical methods are crucial for the comprehensive characterization of this compound, ensuring its quality and purity for its intended applications.

Future Perspectives and Emerging Research Directions for 4 Cyclopropyl 2 Trifluoromethyl Aniline

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 4-Cyclopropyl-2-(trifluoromethyl)aniline is expected to pivot towards more sustainable and efficient methodologies, moving beyond traditional multi-step processes. A key area of development lies in biocatalysis, leveraging enzymes to perform specific transformations with high selectivity under mild conditions.